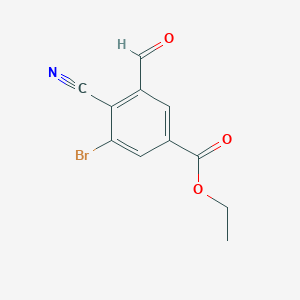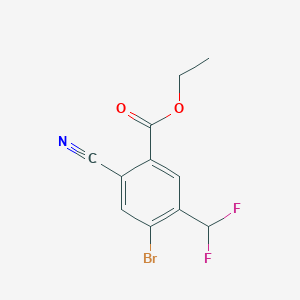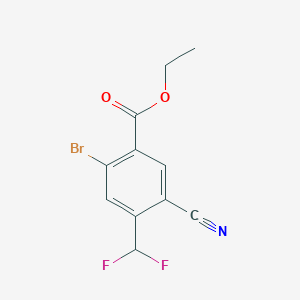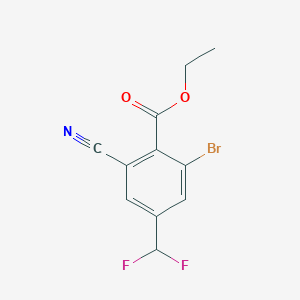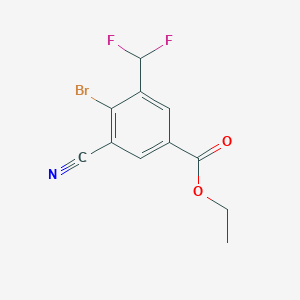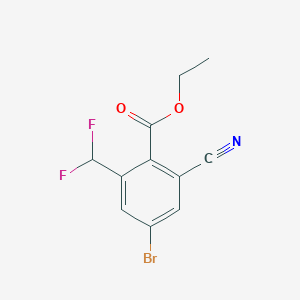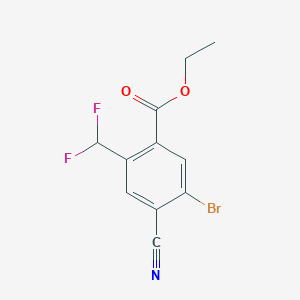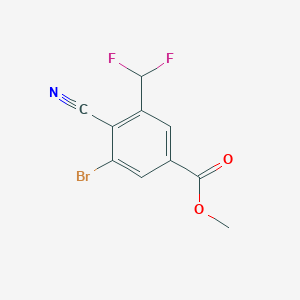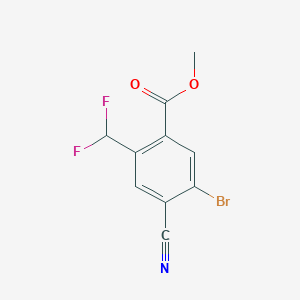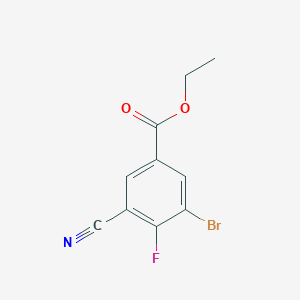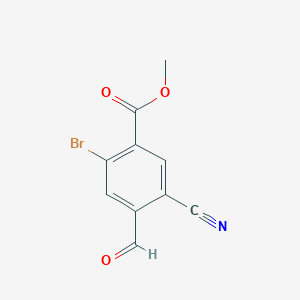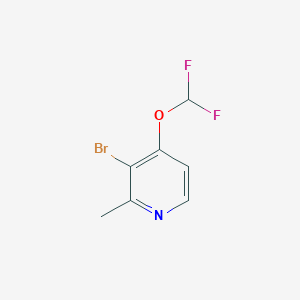
3-Bromo-4-difluoromethoxy-2-methylpyridine
描述
3-Bromo-4-difluoromethoxy-2-methylpyridine: is an organic compound with the molecular formula C7H6BrF2NO It is a derivative of pyridine, characterized by the presence of bromine, difluoromethoxy, and methyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-difluoromethoxy-2-methylpyridine typically involves the following steps:
Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether or difluoromethyl iodide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-difluoromethoxy-2-methylpyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to convert functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include 3-azido-4-difluoromethoxy-2-methylpyridine, 3-methoxy-4-difluoromethoxy-2-methylpyridine, or 3-thio-4-difluoromethoxy-2-methylpyridine.
Oxidation Products: Products may include this compound-5-carboxylic acid or this compound-5-aldehyde.
Reduction Products: Products may include this compound-5-amine or this compound-5-alcohol.
科学研究应用
Chemistry:
Building Block: 3-Bromo-4-difluoromethoxy-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It can be used in the synthesis of agrochemicals, including herbicides and pesticides.
作用机制
The mechanism of action of 3-Bromo-4-difluoromethoxy-2-methylpyridine depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.
相似化合物的比较
- 3-Bromo-2-difluoromethoxy-4-methylpyridine
- 2-Bromo-3-difluoromethoxy-4-methylpyridine
- 2-Bromo-4-difluoromethoxy-3-methylpyridine
Comparison:
- Structural Differences: The position of the bromine, difluoromethoxy, and methyl groups on the pyridine ring can significantly influence the compound’s chemical properties and reactivity.
- Reactivity: The presence and position of substituents can affect the compound’s reactivity in substitution, oxidation, and reduction reactions.
- Applications: While similar compounds may share some applications, the unique combination of substituents in 3-Bromo-4-difluoromethoxy-2-methylpyridine can provide distinct advantages in specific applications, such as enhanced binding affinity or selectivity in drug development.
属性
IUPAC Name |
3-bromo-4-(difluoromethoxy)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-6(8)5(2-3-11-4)12-7(9)10/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZDWMSDGBUVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


